4-ethoxy-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core with ethoxy and sulfonyl groups, as well as a piperazine ring substituted with a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy group is introduced through an etherification reaction, while the sulfonyl group is added via sulfonation. The piperazine ring is then substituted with a fluorophenyl group through a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of reagents and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-ethoxy-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethoxy-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide include other benzamide derivatives with different substituents, such as:
- 4-methoxy-N-(2-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- 4-ethoxy-N-(2-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain biological targets and improve its stability and solubility.
Properties
IUPAC Name |
4-ethoxy-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-2-29-20-9-3-17(4-10-20)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)19-7-5-18(22)6-8-19/h3-10H,2,11-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGVTUGGTPKITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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